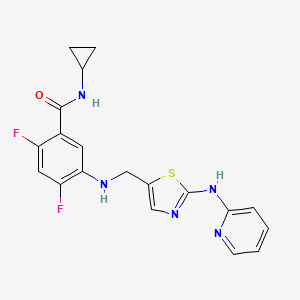
BMS-605541
概要
説明
BMS 605541 is a selective and orally active inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. It has shown significant potential in cancer research due to its ability to inhibit the growth of human umbilical vein endothelial cells (HUVECs) through vascular endothelial growth factor (VEGF) with an IC50 value of 25 nanomolar . The compound also inhibits the activity of Flk-1, VEGFR-1, and platelet-derived growth factor receptor-beta (PDGFR-β) with IC50 values of 40 nanomolar, 400 nanomolar, and 200 nanomolar, respectively .
科学的研究の応用
BMS 605541 has a wide range of scientific research applications, particularly in the field of cancer research. Its primary use is as a VEGFR-2 kinase inhibitor, which makes it a valuable tool for studying tumor-induced angiogenesis. This process involves the formation of new capillary networks between neoplastic cells and endothelial cells, which is essential for solid tumor growth and metastasis .
In addition to cancer research, BMS 605541 is used in studies related to:
Biology: Investigating the role of VEGFR-2 in various biological processes, including cell proliferation, migration, and survival.
Medicine: Developing new therapeutic strategies for diseases involving abnormal angiogenesis, such as age-related macular degeneration and diabetic retinopathy.
作用機序
BMS 605541は、VEGFR-2のキナーゼ活性を選択的に阻害することで効果を発揮します。この阻害は、VEGFR-2のリン酸化と、血管新生に関与する下流シグナル伝達経路のその後の活性化を防ぎます。 これらの経路をブロックすることにより、BMS 605541は、内皮細胞の増殖、遊走、および生存を効果的に抑制し、腫瘍の増殖と転移を阻害します .
BMS 605541の分子標的は、VEGFR-2、Flk-1、VEGFR-1、およびPDGFR-βです。 この化合物は、これらの受容体のATP結合部位に結合し、それらの活性化とその後のシグナル伝達を阻止します .
6. 類似の化合物との比較
BMS 605541は、VEGFR-2キナーゼ阻害剤としての選択性と効力においてユニークです。類似の化合物には、次のようなものがあります。
スニチニブ: PDGFRおよびc-Kitを含む、より広範なキナーゼ阻害を示す別のVEGFR-2阻害剤。
ソラフェニブ: VEGFR、PDGFR、およびRAFキナーゼを標的とするマルチキナーゼ阻害剤。
これらの化合物と比較して、BMS 605541はVEGFR-2に対してより高い選択性を示し、VEGFR-2特異的経路を研究し、標的治療を開発するための貴重なツールとなっています。
生化学分析
Biochemical Properties
BMS-605541 has been found to interact with several key enzymes and proteins. It is a selective and orally active inhibitor of VEGFR-2 kinase . It inhibits the activity of Flk-1, VEGFR-1, and PDGFR-β . The nature of these interactions is primarily inhibitory, with this compound acting as an ATP-competitive antagonist .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of HUVECs through VEGF . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As an ATP-competitive antagonist, it binds to the ATP-binding site of VEGFR-2, thereby inhibiting the kinase’s activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to have anti-tumor activity in thymic mice subcutaneously implanted with L2987 and HCT-116 xenografts when administered at dosages ranging from 12.5 to 180 mg/kg .
Metabolic Pathways
Given its role as a VEGFR-2 inhibitor, it likely interacts with enzymes and cofactors involved in the VEGF signaling pathway .
Transport and Distribution
It is known to be orally bioavailable in rodents , suggesting that it can be absorbed and distributed in the body following oral administration.
Subcellular Localization
Given its role as a VEGFR-2 inhibitor, it is likely to be found in locations where VEGFR-2 is present, such as the cell membrane .
準備方法
BMS 605541の合成は、その構造における重要な構成要素である2-アミノチアゾール骨格の調製から始まる複数の手順を伴います。合成経路には、通常、次の手順が含まれます。
2-アミノチアゾール骨格の形成: これは、チオアミドとハロケトンを塩基性条件下で反応させることを伴います。
アリールハライドとのカップリング: 次に、2-アミノチアゾールは、パラジウム触媒クロスカップリング反応を使用してアリールハライドとカップリングされます。
フッ素原子の導入: フッ素原子は、求核置換反応によって導入されます。
最終的な修飾:
BMS 605541の工業生産方法は、最終製品の純度と収率を確保しながら、これらの合成経路を拡大することを伴います。これには、温度、圧力、溶媒の選択などの反応条件を最適化することと、結晶化やクロマトグラフィーなどの精製技術が必要です。
化学反応の分析
BMS 605541は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成することができます。
還元: 還元反応は、化合物内の官能基を修飾するために使用できます。
置換: 求核置換反応は、BMS 605541の合成と修飾において一般的です。
カップリング反応: パラジウム触媒クロスカップリング反応は、化合物にアリール基を導入するために使用されます.
これらの反応で使用される一般的な試薬と条件には、パラジウム触媒、炭酸カリウムなどの塩基、ジメチルスルホキシド(DMSO)やテトラヒドロフラン(THF)などの溶媒が含まれます。これらの反応から生成される主な生成物には、生物学的活性を高めたり変化させたりできる修飾された官能基を持つBMS 605541のさまざまな誘導体が含まれます。
4. 科学研究アプリケーション
BMS 605541は、特にがん研究の分野において、幅広い科学研究アプリケーションを持っています。その主な用途は、VEGFR-2キナーゼ阻害剤としてであり、腫瘍誘発血管新生を研究するための貴重なツールとなります。 このプロセスは、新生物細胞と内皮細胞の間の新しい毛細血管ネットワークの形成を伴い、固形腫瘍の増殖と転移に不可欠です .
がん研究に加えて、BMS 605541は、次のことに関連する研究で使用されています。
生物学: 細胞増殖、遊走、および生存など、さまざまな生物学的プロセスにおけるVEGFR-2の役割を調査する。
医学: 加齢黄斑変性や糖尿病性網膜症など、異常な血管新生に関与する疾患に対する新しい治療戦略を開発する。
類似化合物との比較
BMS 605541 is unique in its selectivity and potency as a VEGFR-2 kinase inhibitor. Similar compounds include:
Sunitinib: Another VEGFR-2 inhibitor with broader kinase inhibition, including PDGFR and c-Kit.
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.
Pazopanib: A selective VEGFR inhibitor with additional activity against PDGFR and c-Kit.
Compared to these compounds, BMS 605541 demonstrates higher selectivity for VEGFR-2, making it a valuable tool for studying VEGFR-2-specific pathways and developing targeted therapies.
特性
IUPAC Name |
N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPLTRAPYIXFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















